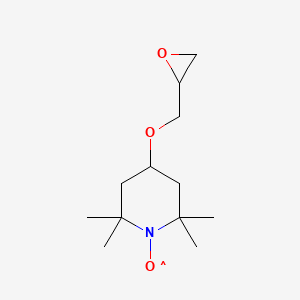![molecular formula C18H27N3O4 B3027110 tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate CAS No. 1233952-77-6](/img/structure/B3027110.png)
tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate
Descripción general
Descripción
The compound tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate is a chemical entity that appears to be a derivative of piperidine with a tert-butyl carboxylate group and a ureido linkage to a methoxyphenyl group. While the specific compound is not directly described in the provided papers, the papers do discuss various related piperidine derivatives that are important intermediates in the synthesis of biologically active compounds, including anticancer drugs and other pharmaceutical agents .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available precursors. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a simple low-cost amination process with a yield of 52% . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . These methods demonstrate the versatility of piperidine derivatives in chemical synthesis and their potential for further functionalization.
Molecular Structure Analysis
The molecular structures of piperidine derivatives are often confirmed using spectroscopic techniques such as NMR, MS, and IR, as well as X-ray diffraction studies. For instance, the asymmetric unit of a related compound contained two independent molecules with the piperazine ring adopting a chair conformation . Single-crystal X-ray diffraction data have been used to confirm the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . These analyses provide detailed insights into the molecular conformations and geometries of piperidine derivatives.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions to form new compounds. For example, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was reacted with BuLi and subsequently with BrCH2CH=CRR' to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions are crucial for the preparation of diverse piperidine derivatives that can serve as synthons for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as melting points and solubility, are typically characterized during the synthesis process. The melting point of a synthesized compound was confirmed to be consistent with literature values, indicating the purity of the compound . Computational methods like density functional theory (DFT) have been used to optimize molecular structures and perform analyses such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) . These studies are essential for understanding the reactivity and stability of piperidine derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound serves as a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. It is synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang et al., 2015).
- Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. This compound is an important intermediate in biologically active compounds such as crizotinib, with a total yield of 49.9% (Kong et al., 2016).
- Reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi leads to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
Potential Applications
- The derivatives of tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate are explored for their roles as intermediates in the synthesis of compounds with potential anticancer, analgesic, and antibacterial properties.
- Some studies have also investigated the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, highlighting the compound's relevance in pharmaceutical synthesis (Wei et al., 2010).
Propiedades
IUPAC Name |
tert-butyl 4-[(4-methoxyphenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-9-14(10-12-21)20-16(22)19-13-5-7-15(24-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQNJRXCSUGROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127121 | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-methoxyphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate | |
CAS RN |
1233952-77-6 | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-methoxyphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-methoxyphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




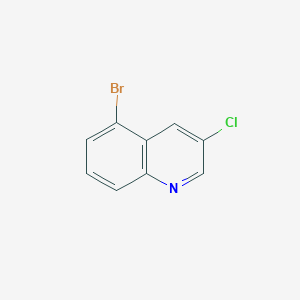


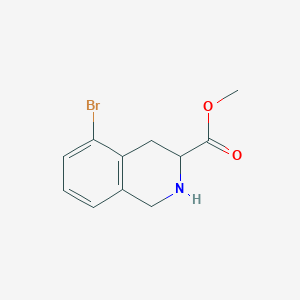
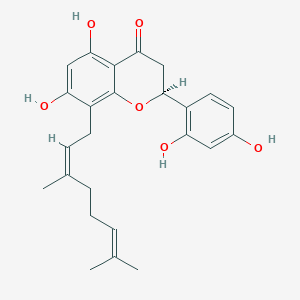
![5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B3027039.png)
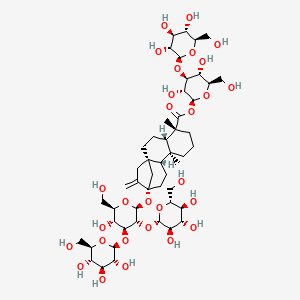

![1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3027043.png)
![N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B3027045.png)
